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Compound of Interest

Compound Name: 3-Chloro-2-fluorobenzaldehyde

Cat. No.: B104339 Get Quote

An In-depth Technical Guide to 3-Chloro-2-
fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, synthesis, and spectroscopic characterization of 3-Chloro-2-
fluorobenzaldehyde. This versatile synthetic intermediate is of significant interest to

researchers and professionals in the fields of medicinal chemistry, agrochemical development,

and materials science. This document consolidates key data into structured tables, presents

detailed experimental protocols, and utilizes visualizations to illustrate its molecular structure

and synthetic applications, serving as a vital resource for laboratory and development work.

Molecular Structure and Properties
3-Chloro-2-fluorobenzaldehyde, with the CAS number 85070-48-0, is a disubstituted

benzaldehyde derivative. The presence of both a chlorine and a fluorine atom on the aromatic

ring significantly influences its reactivity and makes it a valuable precursor in the synthesis of

complex molecules.[1]
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The molecular structure of 3-Chloro-2-fluorobenzaldehyde is depicted below.

Caption: 2D structure of 3-Chloro-2-fluorobenzaldehyde.

Physicochemical Properties
A summary of the key physicochemical properties of 3-Chloro-2-fluorobenzaldehyde is

provided in the table below.[2]

Property Value Reference

Molecular Formula C₇H₄ClFO

Molecular Weight 158.56 g/mol

CAS Number 85070-48-0

Appearance
Light orange to yellow to green

clear liquid

Melting Point 26 - 27 °C

Boiling Point 214 °C (lit.) [2]

Density 1.35 g/mL at 25 °C (lit.) [2]

Refractive Index (n20/D) 1.545 (lit.) [2]
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Synthesis
3-Chloro-2-fluorobenzaldehyde is a key intermediate in the synthesis of various

pharmaceuticals and agrochemicals.[1] A common laboratory-scale synthesis involves the

oxidation of (3-chloro-2-fluorophenyl)methanol.
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Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of 3-Chloro-2-
fluorobenzaldehyde.

Start: (3-chloro-2-fluorophenyl)methanol

Reagents:
Sodium Bicarbonate

Dichloromethane
Catalyst (e.g., TOMO)
Sodium Hypochlorite

Mix with

Reaction:
Oxidation at 0-5 °C

Initiate

Work-up:
Layer Separation

Dichloromethane Recovery

Proceed to

Purification:
Vacuum Distillation

Followed by

Product: 3-Chloro-2-fluorobenzaldehyde

Yields

Click to download full resolution via product page

Caption: Synthesis workflow for 3-Chloro-2-fluorobenzaldehyde.
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Experimental Protocol: Synthesis of 3-Chloro-2-
fluorobenzaldehyde
Materials:

(3-chloro-2-fluorophenyl)methanol

Sodium bicarbonate (NaHCO₃)

Dichloromethane (CH₂Cl₂)

Catalyst (e.g., 2,2,6,6-Tetramethyl-1-piperidinyloxyl, TEMPO)

Sodium hypochlorite (NaOCl) solution

1 L four-necked flask

Stirrer

Cooling bath

Separatory funnel

Distillation apparatus

Procedure:

To a 1 L four-necked flask, add 36.3 g of sodium bicarbonate and 500 g of dichloromethane.

Add a catalytic amount (e.g., 0.5 g) of a suitable catalyst like TOMO.

Cool the mixture to 0-5 °C with constant stirring.

Slowly add a solution of 50 g of (3-chloro-2-fluorophenyl)methanol in 100 g of

dichloromethane to the cooled mixture.

Slowly add 230 g of sodium hypochlorite solution dropwise, maintaining the temperature at

0-5 °C.
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Allow the reaction to proceed for 1 hour at 0-5 °C. Monitor the reaction progress by a

suitable method (e.g., TLC or GC) until the starting material is consumed.

Once the reaction is complete, stop stirring and allow the layers to separate.

Separate the organic (dichloromethane) layer.

Recover the dichloromethane by simple distillation.

Purify the remaining oil by vacuum distillation to obtain 3-Chloro-2-fluorobenzaldehyde.

Spectroscopic Characterization
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of

3-Chloro-2-fluorobenzaldehyde. While comprehensive experimental data from peer-reviewed

literature is not readily available, this section provides expected spectral characteristics based

on the compound's structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are predicted chemical shifts (δ) in ppm relative to TMS. Actual values may

vary based on the solvent and other experimental conditions.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding

to the aldehydic proton and the three aromatic protons.

Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Aldehydic-H ~10.3 s (singlet)

Aromatic-H 7.3 - 7.9 m (multiplet)

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show distinct signals for the

carbonyl carbon and the six aromatic carbons.
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Carbon Predicted Chemical Shift (δ, ppm)

Carbonyl-C ~188

Aromatic-C 120 - 160

Experimental Protocol for NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve approximately 10-20 mg of 3-Chloro-2-fluorobenzaldehyde
in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature using standard pulse

sequences.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will exhibit characteristic absorption bands for the aldehyde and

substituted aromatic functional groups.

Functional Group Expected Wavenumber (cm⁻¹)

C-H stretch (aldehyde) ~2850 and ~2750

C=O stretch (aldehyde) ~1700

C=C stretch (aromatic) ~1600, ~1580, ~1470

C-Cl stretch ~750

C-F stretch ~1250

Experimental Protocol for FT-IR Spectroscopy:

Instrument: A Fourier-Transform Infrared Spectrometer.

Sample Preparation: As 3-Chloro-2-fluorobenzaldehyde is a liquid at room temperature, a

thin film can be prepared between two KBr or NaCl plates. Alternatively, an ATR (Attenuated
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Total Reflectance) accessory can be used.

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Fragment Expected m/z

[M]⁺ (Molecular ion) 158/160 (due to ³⁵Cl/³⁷Cl isotopes)

[M-H]⁺ 157/159

[M-CHO]⁺ 129/131

Experimental Protocol for Mass Spectrometry:

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Ionization Method: Electron Ionization (EI) is a common method for this type of compound.

Analysis: The sample is introduced into the instrument, ionized, and the resulting fragments

are separated based on their mass-to-charge ratio.

Applications in Synthesis
3-Chloro-2-fluorobenzaldehyde is a versatile building block in organic synthesis, primarily

due to the reactivity of its aldehyde group and the influence of the halogen substituents on the

aromatic ring.[1]

Role as a Synthetic Intermediate
The following diagram illustrates the role of 3-Chloro-2-fluorobenzaldehyde as a key

intermediate in the synthesis of more complex molecules, such as pharmaceuticals and

agrochemicals.
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3-Chloro-2-fluorobenzaldehyde
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Caption: Synthetic utility of 3-Chloro-2-fluorobenzaldehyde.

Safety Information
3-Chloro-2-fluorobenzaldehyde is classified as a hazardous substance. It is crucial to handle

this chemical with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280

(Wear protective gloves/protective clothing/eye protection/face protection),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).

Conclusion
3-Chloro-2-fluorobenzaldehyde is a valuable and versatile intermediate in organic synthesis.

Its unique molecular structure and reactivity make it an important building block for the

development of new pharmaceuticals, agrochemicals, and other fine chemicals. This technical
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guide provides essential information for researchers and professionals working with this

compound, facilitating its safe and effective use in a laboratory and industrial setting. Further

research into its biological activities and reaction mechanisms will undoubtedly continue to

expand its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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